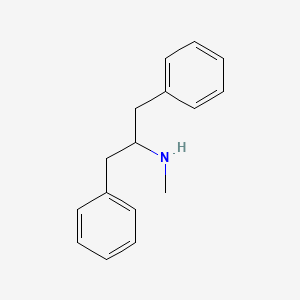

(1,3-DIPHENYLPROPAN-2-YL)(METHYL)AMINE

Descripción general

Descripción

(1,3-Diphenylpropan-2-yl)(methyl)amine, also known as 1,3-diphenylpropan-2-amine, is an organic compound with the molecular formula C15H17N. This compound is characterized by the presence of two phenyl groups attached to a propane backbone, with an amine group at the second carbon position. It is a solid at room temperature and is known for its applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Dioxolane Protection and Palladium-Catalyzed Cross-Coupling

- The synthesis of (1,3-diphenylpropan-2-yl)(methyl)amine can involve the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane.

- This is followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide, leading to the formation of mono- or dialkylation products.

- Hydrolysis of the dioxolanes at the final stage yields the desired diphenyl-2-propanones .

-

Transaminase-Mediated Synthesis

- Another method involves the use of transaminases for the direct synthesis of enantiopure 1-phenylpropan-2-amine derivatives starting from prochiral ketones.

- This method is environmentally and economically attractive and can produce high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of palladium-catalyzed reactions and biocatalytic approaches are common in industrial settings due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

- (1,3-Diphenylpropan-2-yl)(methyl)amine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

-

Reduction

- Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

-

Substitution

- The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis:

- Utilized for synthesizing complex organic molecules and polymers. Its unique structure allows for diverse chemical reactions, including oxidation and reduction processes.

Biology

- Biological Activity Studies:

- Investigated for its interactions with biological molecules. It can act as an inhibitor or activator of specific biochemical pathways, making it valuable in pharmacological research.

Medicine

- Therapeutic Potential:

- Explored as a precursor for drug development due to its potential therapeutic properties. Its structural characteristics suggest possible applications in treating various medical conditions.

Industry

- Production of Specialty Chemicals:

- Employed in manufacturing specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies

Case Study 1: Antioxidant Activity

Research has demonstrated that (1,3-diphenylpropan-2-yl)(methyl)amine exhibits significant antioxidant properties. This activity is crucial in developing compounds aimed at mitigating oxidative stress-related diseases .

Case Study 2: Drug Development Intermediate

The compound has been identified as an intermediate in the synthesis of antihypertensive agents such as lercanidipine hydrochloride. This application underscores its importance in pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of (1,3-diphenylpropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Diphenylpropane: Lacks the amine group, making it less reactive in certain chemical reactions.

1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with a hydrochloride group, affecting its solubility and reactivity.

2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of an amine, leading to different chemical properties and applications.

Uniqueness

(1,3-Diphenylpropan-2-yl)(methyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual phenyl groups and amine functionality make it a versatile compound in both synthetic and research applications .

Actividad Biológica

(1,3-Diphenylpropan-2-yl)(methyl)amine, also known as 1,3-diphenylpropan-2-amine, is an organic compound with the molecular formula C15H17N. This compound is characterized by its unique structure, featuring two phenyl groups attached to a propane backbone with an amine group at the second carbon position. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology.

The compound is a solid at room temperature and exhibits a range of chemical behaviors:

- Molecular Weight : 229.31 g/mol

- Melting Point : 70-72 °C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator of specific biochemical pathways, depending on its structural characteristics and the context of use.

Key Mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : The compound can interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activities

Research has revealed that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Activity

In vitro studies have shown that this compound has antimicrobial effects against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antioxidant potential of various compounds including this compound using the DPPH assay. The results indicated that this compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, demonstrating its efficacy in scavenging free radicals .

Case Study: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to produce (1,3-diphenylpropan-2-yl)(methyl)amine?

Synthesis typically involves nucleophilic substitution or reductive amination . For example:

- Nucleophilic substitution : Reacting 1,3-diphenylpropan-2-yl chloride/halide with methylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

- Reductive amination : Catalytic hydrogenation of a ketone precursor (e.g., 1,3-diphenylpropan-2-one) with methylamine and a catalyst (e.g., Raney nickel or palladium on carbon). Reaction parameters (temperature, solvent, catalyst loading) must be optimized to minimize byproducts like over-alkylation .

Q. How is the structural integrity of this compound confirmed experimentally?

A multi-technique approach is used:

- FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N stretch at ~1030 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns protons (e.g., aromatic δ 7.2–7.4 ppm, methylamine δ 2.2–2.5 ppm) and carbon environments.

- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] at m/z 256.3 for C₁₆H₁₉N).

- Single-crystal X-ray diffraction : Resolves 3D structure using programs like SHELXL for bond angles and stereochemistry .

Q. What safety protocols are critical when handling this amine?

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Rinse skin/eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation.

- Storage : In airtight containers away from oxidizers and acids .

Advanced Research Questions

Q. How does the amine group influence CO₂ adsorption in functionalized materials?

The primary amine (-NHCH₃) enables chemisorption via carbamate formation (CO₂ + 2R-NH₂ → R-NH₃⁺ + R-NHCOO⁻). However, excessive amine loading can block pores, reducing surface area. For example:

- In mesoporous carbon impregnated with 43 wt.% methyl diethanolamine (MDEA), CO₂ adsorption increased by 64% despite a 43% BET surface area loss, highlighting chemical adsorption dominance .

- Optimal amine loading balances active sites and pore accessibility.

Q. How can contradictions between theoretical and experimental adsorption data be resolved?

Discrepancies often arise from model assumptions (e.g., ideal monolayer coverage vs. pore heterogeneity). Methodological solutions include:

- Isotherm analysis : Fit experimental data to Langmuir (monolayer) or Freundlich (heterogeneous surface) models.

- Kinetic studies : Apply pseudo-first/second-order models to distinguish diffusion-limited vs. reaction-limited processes.

- In-situ characterization : Use FTIR or XPS to confirm adsorption mechanisms (e.g., carbamate vs. physisorption) .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

- Density Functional Theory (DFT) : Models electronic structure (e.g., amine group’s electron density) to predict nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Q. How can reaction conditions be optimized for synthesizing derivatives of this amine?

Use Design of Experiments (DOE) to systematically vary:

- Catalyst type/loading (e.g., Pd/C vs. Raney nickel).

- Temperature/pressure (critical for hydrogenation efficiency).

- Solvent polarity (e.g., THF vs. ethanol for solubility control). Analytical tools like HPLC monitor reaction progress, while ANOVA identifies statistically significant factors .

Q. Key Notes

Propiedades

IUPAC Name |

N-methyl-1,3-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBJSPPGKHKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201897 | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-20-1 | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.